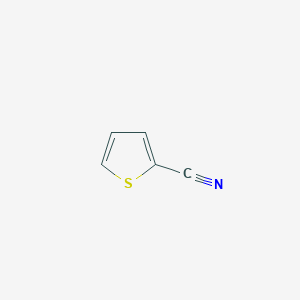

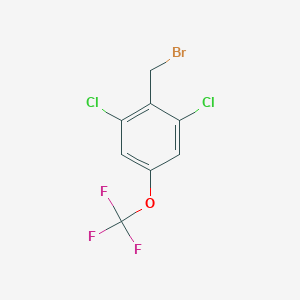

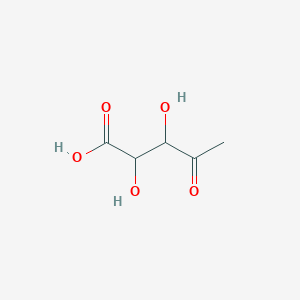

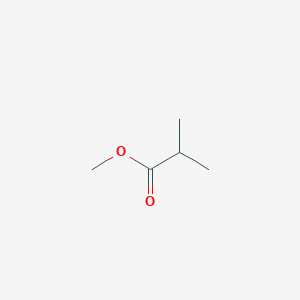

![molecular formula C15H13F3O B031605 1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol CAS No. 136757-49-8](/img/structure/B31605.png)

1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol

Descripción general

Descripción

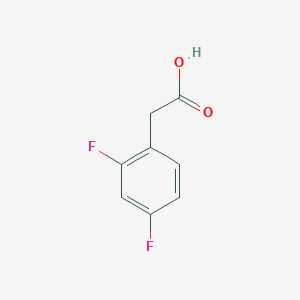

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any notable physical properties (odor, taste).

Synthesis Analysis

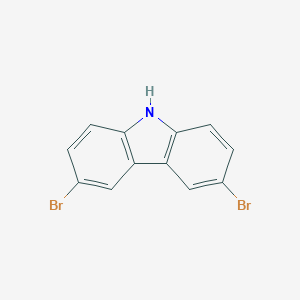

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound and the lengths and types of chemical bonds.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, stability, reactivity with common substances, and flammability.Aplicaciones Científicas De Investigación

Cancer Research : Novel derivatives of 2-phenylethanol, like those synthesized by Zheng et al. (2010), have shown potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).

Biotechnological Production : Hua and Xu (2011) reported advancements in the biotechnological production of 2-phenylethanol, offering environmentally friendly methods for producing natural flavors and fragrances (Hua & Xu, 2011).

Biosynthesis and Extraction : The work of Okuniewska et al. (2017) identified optimal ionic liquids for 2-phenylethanol biosynthesis and its extraction from aqueous solutions, enhancing the efficiency of the process (Okuniewska et al., 2017).

Genetic Engineering for Production : Kang et al. (2014) achieved high production of 2-phenylethanol from glucose by optimizing gene expression in Escherichia coli, a significant development in renewable chemical production (Kang et al., 2014).

Catalysis in Organic Chemistry : Research by ten Brink et al. (2001) and Quillian et al. (2019) explored the roles of different catalysts, including trifluoromethylphenyl compounds, in various organic reactions, contributing to the synthesis of complex organic molecules (ten Brink et al., 2001); (Quillian et al., 2019).

Environmental Applications : Natarajan et al. (2013) demonstrated the photocatalytic degradation of 2-phenylethanol in wastewater, highlighting its potential in environmental remediation (Natarajan et al., 2013).

Molecular Structure and Dynamics : Studies by Mons et al. (1999) and Nowok et al. (2021) explored the molecular conformation and hydrogen bonding patterns in 2-phenylethanol and its complexes, contributing to our understanding of molecular interactions and dynamics (Mons et al., 1999); (Nowok et al., 2021).

Chemical Synthesis and Analysis : Additional studies by Yadav et al. (2011), Wittig (1980), and Nibbering et al. (1968) further contribute to the understanding of chemical synthesis, catalysis, and the analytical properties of 2-phenylethanol and related compounds (Yadav & Sontakke, 2011); (Wittig, 1980); (Nibbering & Boer, 1968).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling, storage, and disposal.

Direcciones Futuras

This could involve potential applications of the compound, areas of research interest, and unanswered questions about its properties or behavior.

Please note that not all compounds will have information available in all these categories. The amount and type of information available can vary widely depending on the compound and how extensively it has been studied. For a specific analysis of “1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol”, I would recommend consulting scientific literature or databases dedicated to chemical information.

Propiedades

IUPAC Name |

2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O/c16-15(17,18)13-8-6-12(7-9-13)14(19)10-11-4-2-1-3-5-11/h1-9,14,19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKBXIJRLCUBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol | |

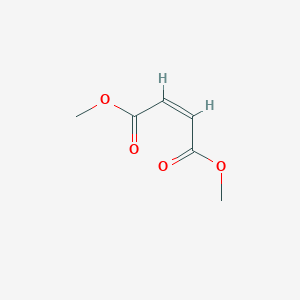

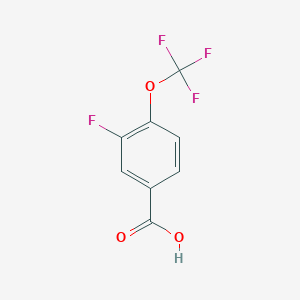

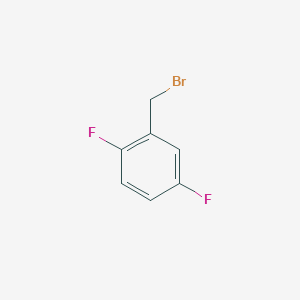

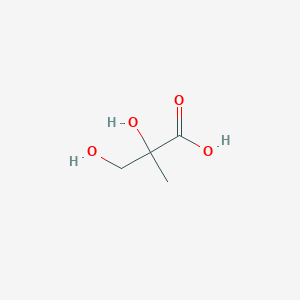

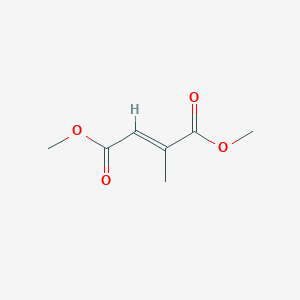

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.